2,2,3,3-tetramethylbutanal
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Overview
Description
2,2,3,3-Tetramethylbutanal is an organic compound with the molecular formula C8H16O. It is a highly branched aldehyde, known for its unique structure and properties. This compound is of interest in various fields of chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,3,3-Tetramethylbutanal can be synthesized through several methods. One common approach involves the oxidation of 2,2,3,3-tetramethylbutanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid. The reaction typically occurs under mild conditions, ensuring the selective formation of the aldehyde without over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of 2,2,3,3-tetramethylbutanol. This process uses metal catalysts such as copper or palladium at elevated temperatures to achieve high yields of the desired aldehyde.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetramethylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The compound can be reduced to the corresponding alcohol, 2,2,3,3-tetramethylbutanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: The carbonyl group in this compound is susceptible to nucleophilic addition reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Nucleophilic Addition: Grignard reagents (RMgX) or organolithium compounds (RLi) in anhydrous conditions.
Major Products Formed
Oxidation: 2,2,3,3-Tetramethylbutanoic acid.
Reduction: 2,2,3,3-Tetramethylbutanol.
Nucleophilic Addition: Various alcohols or derivatives depending on the nucleophile.
Scientific Research Applications
2,2,3,3-Tetramethylbutanal is utilized in several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetramethylbutanal involves its reactivity as an aldehyde. The carbonyl group is highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in nucleophilic addition reactions, the carbonyl carbon acts as an electrophile, attracting nucleophiles to form new bonds.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetramethylbutane: A hydrocarbon with a similar structure but lacking the aldehyde functional group.
2,2,3,3-Tetramethylbutanol: The corresponding alcohol of 2,2,3,3-tetramethylbutanal.
2,2,3,3-Tetramethylbutanoic acid: The carboxylic acid derivative of this compound.
Uniqueness
This compound is unique due to its highly branched structure and the presence of the reactive aldehyde group. This combination of features makes it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
50902-71-1 |
---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.2 |
Purity |
95 |
Origin of Product |
United States |
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